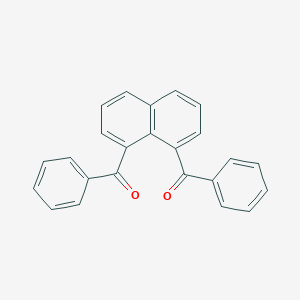

1,8-Dibenzoylnaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,8-Dibenzoylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly used as a fluorescent probe in biochemical and physiological experiments due to its unique optical properties.

Scientific Research Applications

1,8-Dibenzoylnaphthalene is widely used as a fluorescent probe in biochemical and physiological experiments due to its unique optical properties. It emits blue fluorescence when excited with UV light, making it suitable for imaging studies. It has been used to study the distribution and dynamics of lipids, proteins, and other biomolecules in cells and tissues. It has also been used to detect metal ions and pH changes in biological systems.

Mechanism of Action

The mechanism of action of 1,8-Dibenzoylnaphthalene is based on its ability to interact with biomolecules through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorescent properties of the molecule are sensitive to changes in its microenvironment, such as polarity, viscosity, and pH. This makes it a useful tool for studying the structure and function of biomolecules in living systems.

Biochemical and Physiological Effects:

1,8-Dibenzoylnaphthalene has been shown to have low toxicity and minimal effects on cellular metabolism and physiology. It does not interfere with cellular processes, such as DNA replication, transcription, and translation. It has been used to study the effects of drugs and other compounds on cellular signaling pathways, such as the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 1,8-Dibenzoylnaphthalene in lab experiments include its high sensitivity, low toxicity, and ease of use. It can be incorporated into various biological systems, such as cells, tissues, and organisms, without affecting their viability or function. However, its limitations include its limited solubility in aqueous solutions, which can affect its distribution and fluorescence intensity. It also has a relatively short fluorescence lifetime, which can limit its use in time-resolved experiments.

Future Directions

1,8-Dibenzoylnaphthalene has a wide range of potential applications in various fields, such as biomedicine, materials science, and environmental monitoring. Some of the future directions for its use include:

1. Developing new derivatives of 1,8-Dibenzoylnaphthalene with improved optical properties and solubility.

2. Developing new methods for incorporating 1,8-Dibenzoylnaphthalene into living systems, such as nanoparticles and liposomes.

3. Using 1,8-Dibenzoylnaphthalene as a tool for studying the interactions between biomolecules and synthetic materials, such as polymers and nanoparticles.

4. Using 1,8-Dibenzoylnaphthalene as a sensor for detecting environmental pollutants, such as heavy metals and organic compounds.

5. Using 1,8-Dibenzoylnaphthalene as a tool for studying the effects of drugs and other compounds on cellular signaling pathways in disease models.

Conclusion:

1,8-Dibenzoylnaphthalene is a versatile fluorescent probe that has a wide range of scientific research applications. Its unique optical properties and low toxicity make it a useful tool for studying the structure and function of biomolecules in living systems. Further research is needed to explore its potential applications in various fields and to develop new derivatives with improved properties.

Synthesis Methods

1,8-Dibenzoylnaphthalene can be synthesized by the Friedel-Crafts acylation reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields a white crystalline solid, which can be purified by recrystallization from a suitable solvent.

properties

CAS RN |

19274-72-7 |

|---|---|

Product Name |

1,8-Dibenzoylnaphthalene |

Molecular Formula |

C24H16O2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(8-benzoylnaphthalen-1-yl)-phenylmethanone |

InChI |

InChI=1S/C24H16O2/c25-23(18-9-3-1-4-10-18)20-15-7-13-17-14-8-16-21(22(17)20)24(26)19-11-5-2-6-12-19/h1-16H |

InChI Key |

QPKUOOVISUGIRK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)C4=CC=CC=C4 |

Other CAS RN |

19274-72-7 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.